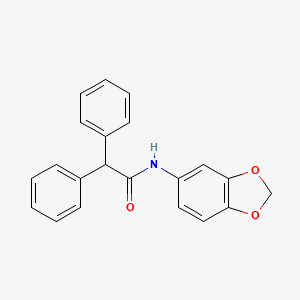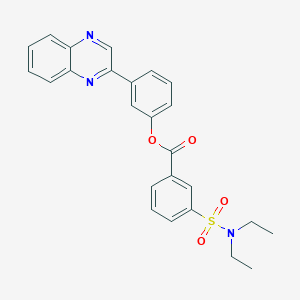![molecular formula C36H33FN6O3S3 B11098740 2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11098740.png)
2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including benzothiazole, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiazole and triazole intermediates, followed by coupling reactions to form the final product. Common reagents used in these steps include various amines, acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be a candidate for drug development. Its various functional groups may interact with biological targets, making it a potential lead compound for therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures may inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({2-[(4-CHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-[2-({2-[(4-BROMOPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
The uniqueness of N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C36H33FN6O3S3 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C36H33FN6O3S3/c1-36(2,3)23-9-16-28(17-10-23)46-20-31-41-42-34(43(31)27-7-5-4-6-8-27)47-21-32(44)39-26-15-18-29-30(19-26)49-35(40-29)48-22-33(45)38-25-13-11-24(37)12-14-25/h4-19H,20-22H2,1-3H3,(H,38,45)(H,39,44) |
InChI Key |
FUBCONZASDGVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11098658.png)
![(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11098660.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11098661.png)
![(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11098668.png)
![Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-](/img/structure/B11098679.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11098692.png)
![4-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11098693.png)
![N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11098696.png)
![(1E)-1-(2,4-dichlorobenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11098708.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B11098711.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)
![Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11098738.png)
